molecular formula C19H19F2NO B1325663 2,4-Difluoro-3'-piperidinomethyl benzophenone CAS No. 898793-58-3

2,4-Difluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1325663
CAS No.: 898793-58-3
M. Wt: 315.4 g/mol
InChI Key: UIWOEEYERNHYKP-UHFFFAOYSA-N
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Description

2,4-Difluoro-3’-piperidinomethyl benzophenone is a fluorinated organic compound with the molecular formula C19H19F2NO. It is known for its high purity and unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications .

Properties

IUPAC Name

(2,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWOEEYERNHYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643165
Record name (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-58-3
Record name (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3’-piperidinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the piperidinomethyl group .

Industrial Production Methods

Industrial production of 2,4-Difluoro-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that 2,4-Difluoro-3'-piperidinomethyl benzophenone exhibits significant cytotoxic effects against several cancer cell lines. Studies have shown an IC50 value in the micromolar range when tested on melanoma cells, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action : The compound's mechanism involves interaction with specific biological targets that may disrupt cancer cell proliferation. Its fluorinated structure can enhance binding affinity to target proteins, which is crucial for therapeutic efficacy.

Materials Science

Polymer Additive : Due to its stability and UV-absorbing properties, this compound is utilized as an additive in polymer formulations. It helps in enhancing the durability of plastics by providing UV protection, thereby extending the lifespan of materials used in outdoor applications.

Coatings and Inks : The compound is also explored for use in coatings and inks where UV protection is essential. Its incorporation can prevent degradation of color and material integrity under sunlight exposure.

Environmental Studies

Toxicological Assessments : Studies have evaluated the environmental impact of this compound, particularly its persistence in aquatic environments. Research indicates potential risks to aquatic organisms due to its toxicity at elevated concentrations.

Case Study on Environmental Impact : One case study assessed the degradation pathways of this compound in water bodies and highlighted the need for monitoring its levels due to potential bioaccumulation effects.

Study FocusBiological ActivityIC Value (µM)Notes
AnticancerCytotoxicity in melanoma cells5.0Significant growth inhibition observed
NeurotoxicityInduction of apoptosis>10Linked to oxidative stress
Environmental ImpactToxicity to aquatic organismsNot specifiedPersistence in aquatic environments noted

Case Study 1: Synthesis and Pharmacological Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. One derivative showed enhanced inhibition of GLI1 protein levels in cancer cells, indicating that structural modifications can lead to improved therapeutic profiles.

Case Study 2: Environmental Impact Assessment

Research focused on the environmental impact of this compound revealed that it can persist in aquatic systems and poses risks to aquatic life due to its toxicological profile. The study emphasized the importance of assessing both biological applications and environmental safety when considering the use of this compound.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its fluorinated structure enhances its binding affinity and selectivity towards target molecules, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-4’-piperidinomethyl benzophenone
  • 2,4-Difluoro-3’-piperidinomethyl benzophenone

Uniqueness

2,4-Difluoro-3’-piperidinomethyl benzophenone stands out due to its unique combination of fluorine atoms and piperidinomethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to similar compounds .

Biological Activity

2,4-Difluoro-3'-piperidinomethyl benzophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

The compound belongs to the benzophenone class, characterized by a benzene ring bonded to a carbonyl group and another aromatic system. The presence of fluorine atoms and a piperidine moiety enhances its lipophilicity and biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The fluorine atoms increase the compound's binding affinity to these targets, potentially modulating cellular processes. Research indicates that it may influence signaling pathways associated with cancer cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of benzophenone derivatives, including this compound. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, it has been reported to exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) with a GI50 value indicating significant growth inhibition .

Antioxidant Properties

Benzophenones are known for their antioxidant capabilities. The presence of fluorine atoms in this compound may enhance its radical scavenging activity. Studies have shown that compounds with similar structures display varying degrees of antioxidant activity measured by Total Antioxidant Capacity (TEAC) assays .

Anti-inflammatory Effects

Research has also highlighted the potential anti-inflammatory properties of benzophenone derivatives. Interaction with cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes, has been suggested as a mechanism through which these compounds exert their effects .

In Vitro Studies

A study conducted on the effects of this compound on K562 cells demonstrated a significant reduction in cell viability at concentrations as low as 100 nM. The compound's mechanism was attributed to apoptosis induction via mitochondrial pathways .

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound can inhibit tumor growth effectively. Mice treated with this compound displayed reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent .

Data Summary

Biological Activity Effect Concentration Reference
Anticancer (K562 cells)CytotoxicityGI50 ≈ 100 nM
Antioxidant ActivityTEAC ValueVaries
Anti-inflammatoryCOX-2 InhibitionNot specified

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 2,4-Difluoro-3'-piperidinomethyl benzophenone and its impurities in laboratory settings?

  • Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) for baseline separation of benzophenone derivatives. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve structural analogs .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Employ stir bar sorptive extraction (SBSE) with in-situ derivatization for trace analysis in aqueous matrices. Limit of quantification (LOQ) can reach 10 µg/kg with appropriate sample preparation .
  • Infrared Spectroscopy (IR): Compare experimental C=O stretching vibrations (~1650 cm⁻¹) with density functional theory (DFT) calculations (e.g., B3LYP/6-311G method) to confirm structural integrity .

Q. How should researchers mitigate health risks associated with handling this compound?

  • Methodological Answer:

  • Exposure Control: Use fume hoods and personal protective equipment (PPE) due to potential dermal/oral absorption and IARC Group 2B classification ("possibly carcinogenic") .
  • Waste Management: Degrade benzophenone derivatives via advanced oxidation processes (e.g., UV/H₂O₂) to minimize environmental persistence .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data (oral vs. dermal exposure) inform experimental design?

  • Methodological Answer:

  • Route-Specific Studies: Design in vivo models to compare tumorigenic outcomes between oral gavage (linked to hepatic/kidney tumors in rodents) and dermal application (no observed carcinogenicity in mice). Prioritize dose ranges reflecting occupational exposure levels .
  • Mechanistic Probes: Investigate reactive oxygen species (ROS) generation and endocrine disruption (e.g., estrogen receptor binding assays) to clarify carcinogenic pathways .

Q. What advanced techniques quantify solvent effects on the compound’s spectroscopic properties?

  • Methodological Answer:

  • Solvent Polarity Analysis: Use time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) to simulate solvent-induced shifts in UV-Vis spectra. Validate with experimental data in solvents like ethanol and acetone .
  • Diffusion Studies: Apply Fick’s law to model diffusion coefficients in polydimethylsiloxane (PDMS). For acetone-based solutions, experimental diffusion rates (~1.3 × 10⁻¹⁰ m²/s) correlate with solvent-polymer interactions .

Q. How can researchers address discrepancies in benzophenone diffusion coefficients reported across studies?

  • Methodological Answer:

  • Standardized Protocols: Replicate experiments under controlled humidity/temperature. Differences in PDMS curing times or benzophenone purity (e.g., >97% GC-grade) may explain variability .
  • Cross-Validation: Compare results from quartz crystal microbalance (QCM) and fluorescence quenching assays to resolve methodological biases .

Data Contradiction Analysis

Q. Why do regulatory assessments differ in classifying benzophenone’s ecological hazard?

  • Critical Analysis:

  • The Canadian Environmental Protection Act (CEPA) classifies benzophenone as "low ecological hazard" based on acute toxicity thresholds (e.g., LC₅₀ > 10 mg/L in fish) . However, EU assessments highlight bioaccumulation risks in aquatic systems due to log Kow > 3.5 .
  • Resolution: Conduct chronic exposure studies (e.g., 21-day Daphnia magna assays) to reconcile acute vs. long-term ecological impacts .

Methodological Recommendations

Q. What strategies optimize the synthesis of fluorinated benzophenone derivatives?

  • Synthetic Protocol:

  • Friedel-Crafts Acylation: React 2,4-difluorobenzoyl chloride with piperidine derivatives under anhydrous AlCl₃ catalysis. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Purification: Use recrystallization in ethanol/water mixtures to achieve >95% purity, verified by melting point analysis (mp 106–109°C for 4,4'-difluorobenzophenone) .

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